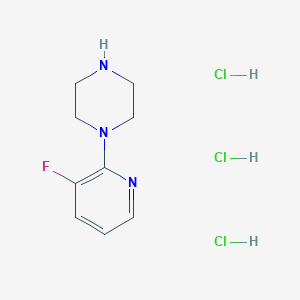
1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C9H15Cl3FN3 and a molecular weight of 290.59 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and contains a fluoropyridine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride typically involves the reaction of 3-fluoropyridine with piperazine in the presence of hydrochloric acid to form the trihydrochloride salt. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes to ensure the compound’s availability for research and development purposes .
化学反応の分析
1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its effects on various biological systems and pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the development of pharmaceutical drugs.
作用機序
The mechanism of action of 1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
類似化合物との比較
1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride can be compared with other similar compounds, such as:
- 1-(2-Fluoropyridin-3-yl)piperazine
- 1-(4-Fluoropyridin-2-yl)piperazine
- 1-(3-Chloropyridin-2-yl)piperazine
These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The unique positioning of the fluorine atom in this compound contributes to its distinct chemical and biological properties .
生物活性
1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1707361-54-3
- Molecular Formula : C_9H_12Cl_3FN_2
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors.
Target Receptors
- Serotonin Receptors : The compound exhibits affinity for various serotonin receptor subtypes, which may contribute to its effects on mood and anxiety.
- Dopamine Receptors : It has been shown to influence dopamine pathways, potentially impacting conditions such as schizophrenia and Parkinson's disease.
Pharmacological Effects
This compound has been studied for several pharmacological effects:
- Antidepressant Activity : Research indicates that the compound may enhance serotonergic transmission, contributing to antidepressant-like effects in animal models.
- Antipsychotic Potential : Its modulation of dopamine receptors suggests potential applications in treating psychotic disorders.
Study 1: Antidepressant-Like Effects
In a study examining the antidepressant properties of various piperazine derivatives, this compound was found to significantly reduce immobility time in the forced swim test, indicating potential antidepressant activity .
Study 2: Dopaminergic Modulation
A separate investigation into the dopaminergic effects revealed that administration of this compound led to increased dopamine levels in the caudate nucleus and hypothalamus, suggesting a role in enhancing dopaminergic signaling .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:
| Parameter | Description |
|---|---|
| Absorption | Rapid absorption post oral administration |
| Distribution | Widely distributed in body tissues |
| Metabolism | Primarily metabolized by liver enzymes |
| Excretion | Excreted mainly via urine |
Safety and Toxicology
While preliminary studies indicate promising biological activity, safety and toxicology assessments are critical. Current data suggest that at therapeutic doses, the compound exhibits a favorable safety profile; however, further studies are necessary to fully elucidate its toxicological implications.
特性
IUPAC Name |
1-(3-fluoropyridin-2-yl)piperazine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.3ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;;;/h1-3,11H,4-7H2;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWLAKRKIDKYSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)F.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl3FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













